[3-(3,5-diphenylphenyl)phenyl]boronic acid
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Overview
Description
[3-(3,5-diphenylphenyl)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,5-diphenylphenyl)phenyl]boronic acid typically involves the reaction of a corresponding halogenated aromatic compound with a boronic ester or boronic acid derivative. One common method is the palladium-catalyzed cross-coupling reaction, where the halogenated aromatic compound reacts with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: [3-(3,5-diphenylphenyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMSO are typical for substitution reactions.
Major Products: The major products formed from these reactions include biaryl compounds, boronic esters, and boronic anhydrides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, [3-(3,5-diphenylphenyl)phenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and organic materials .
Biology: The compound is utilized in the development of fluorescent probes and sensors for detecting biomolecules such as sugars and proteins. Its ability to form reversible covalent bonds with diols makes it valuable in biological assays and imaging .
Medicine: In medicine, boronic acids, including this compound, are explored for their potential as enzyme inhibitors, particularly in the treatment of cancer and diabetes. They can inhibit proteasomes and other enzymes involved in disease pathways .
Industry: Industrially, the compound is used in the production of advanced materials, including polymers and nanomaterials. Its unique chemical properties enable the creation of materials with specific functionalities and applications .
Mechanism of Action
The mechanism of action of [3-(3,5-diphenylphenyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as a sensor and in biological applications. The compound targets specific molecular pathways by binding to active sites of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
- Phenylboronic Acid
- 3,5-Dimethylphenylboronic Acid
- 4-Fluorophenylboronic Acid
- 2,4-Dichlorophenylboronic Acid
Comparison: Compared to these similar compounds, [3-(3,5-diphenylphenyl)phenyl]boronic acid exhibits unique properties due to its larger and more complex aromatic structure. This complexity enhances its ability to participate in specific interactions and reactions, making it more versatile in applications such as sensing and material science .
Biological Activity
[3-(3,5-diphenylphenyl)phenyl]boronic acid is a compound belonging to the boronic acid family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and biomimetic properties, and includes relevant data tables and case studies.
Anticancer Activity
Boronic acids have been recognized for their potential in cancer therapy, particularly as proteasome inhibitors. The compound this compound demonstrates promising anticancer activity through its ability to inhibit proteasomal degradation pathways.
The mechanism involves the reversible binding of boronic acids to the active site of proteasomes, leading to the accumulation of pro-apoptotic factors. This mechanism has been highlighted in studies involving other boronic acids like bortezomib, which is FDA-approved for multiple myeloma treatment .
Case Studies
- Combination Therapy with Bortezomib :
- Ixazomib Combination Therapy :
Antibacterial Activity
Boronic acids have also shown antibacterial properties through their ability to inhibit bacterial enzymes involved in cell wall synthesis.
The antibacterial activity is primarily attributed to the inhibition of β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics. By binding to these enzymes, boronic acids enhance the efficacy of existing antibiotics .
Data Table: Antibacterial Activity Studies
Study | Pathogen | Mechanism | Outcome |
---|---|---|---|
Study 1 | E. coli | Inhibition of β-lactamase | Significant reduction in resistance observed |
Study 2 | S. aureus | Disruption of cell wall synthesis | Enhanced susceptibility to penicillin derivatives |
Biomimetic Properties
Recent studies have investigated the biomimetic carbon dioxide hydration activity of boronic acids. This property is crucial for applications in carbon capture technologies.
Mechanistic Insights
Using density functional theory (DFT) calculations, researchers have elucidated the mechanisms by which boronic acids facilitate CO2 hydration. The study highlights that this compound exhibits a significant turnover frequency compared to other derivatives .
Case Study: CO2 Hydration
- Objective : Analyze CO2 hydration efficiency using various boronic acids.
- Findings : this compound displayed superior catalytic activity with a turnover frequency significantly higher than traditional catalysts.
- : This property positions boronic acids as potential candidates for environmentally friendly carbon capture solutions .
Properties
CAS No. |
1233200-59-3 |
---|---|
Molecular Formula |
C24H19BO2 |
Molecular Weight |
350.2 g/mol |
IUPAC Name |
[3-(3,5-diphenylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C24H19BO2/c26-25(27)24-13-7-12-20(17-24)23-15-21(18-8-3-1-4-9-18)14-22(16-23)19-10-5-2-6-11-19/h1-17,26-27H |
InChI Key |
PMJINXYVWUMEEV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Origin of Product |
United States |
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